

Application Note: High-Resolution HPLC-UV Quantification of Amoxicillin Open Ring Dimer

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Compound of Interest

Compound Name: Amoxicillin open ring

CAS No.: 42947-63-7

Cat. No.: B1412382

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Introduction & Clinical Relevance

Amoxicillin (AMX) is a semi-synthetic,

-lactam antibiotic used extensively in clinical practice. While its therapeutic efficacy is well-documented, its stability in solution presents a significant analytical challenge. The degradation of amoxicillin is not limited to simple hydrolysis; it undergoes a complex self-aminolysis pathway leading to the formation of high molecular weight oligomers, specifically the **Amoxicillin Open Ring Dimer**.

Why Quantification Matters:

- **Allergenicity:** High molecular weight impurities (dimers and trimers) are often implicated in -lactam hypersensitivity reactions (anaphylaxis) due to their ability to cross-link IgE antibodies on mast cells.
- **Potency Loss:** Dimerization represents a direct loss of the active pharmaceutical ingredient (API).
- **Regulatory Compliance:** The USP and EP monographs enforce strict limits on "Amoxicillin Related Compounds," where the dimer is often a specified impurity requiring separation from the main peak and the hydrolysis product (Amoxicilloic acid).

This guide details a robust HPLC-UV protocol designed specifically to resolve the Open Ring Dimer from the parent monomer and other degradation products.

Chemical Mechanism of Dimerization

Understanding the formation mechanism is critical for accurate analysis. Unlike acid-catalyzed hydrolysis (which yields penicilloic acid), dimerization is a nucleophilic attack.

- The Nucleophile: The free primary amine () on the side chain of one AMX molecule.
- The Electrophile: The carbonyl carbon of the strained β -lactam ring of a second AMX molecule.
- The Result: A linear "Open Ring Dimer" linked by a stable amide bond. This reaction is concentration-dependent (second-order kinetics) and pH-sensitive.

Visualization: Dimerization Pathway

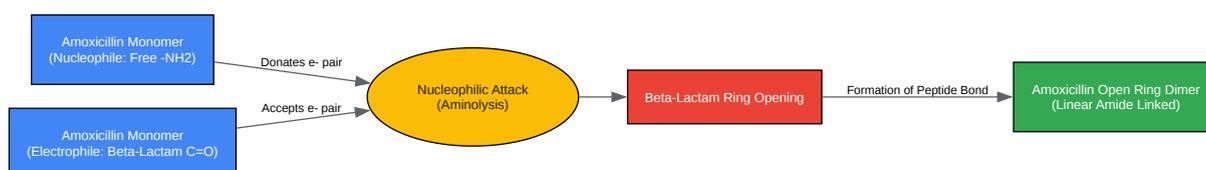


Figure 1: Mechanism of Amoxicillin Self-Aminolysis (Dimerization)

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[1][2]

Method Development Strategy

Column Selection: The Stationary Phase

The separation of the polar zwitterionic monomer from the more hydrophobic dimer requires a column capable of retaining polar compounds while preventing peak tailing caused by the amine groups.

- Choice: C18 (Octadecyl) with "Base Deactivation" or "Polar Embedded" technology.
- Rationale: Standard C18 columns often show tailing for amoxicillin due to silanol interactions. A base-deactivated column (e.g., Agilent ZORBAX SB-Aq or Waters Symmetry C18) ensures sharp peak shapes, which is vital for integrating small impurity peaks adjacent to the massive main peak.

Mobile Phase Engineering

- Buffer: Potassium Phosphate (0.05 M).
- pH Control (Critical): pH 5.0 ± 0.1.
 - Why? At pH < 4, acid hydrolysis dominates. At pH > 7, dimerization accelerates rapidly. pH 5.0 is the "stability sweet spot" for analysis, minimizing on-column degradation.
- Organic Modifier: Acetonitrile (ACN).[1] ACN provides lower backpressure and better UV transparency at low wavelengths compared to Methanol.

Detection Wavelength

- Wavelength: 230 nm.
- Rationale: While 254 nm is standard for the aromatic ring, the amide bonds formed in the dimer and the carbonyls absorb strongly at ~210-230 nm. 230 nm offers a balance of high sensitivity for the impurity without excessive baseline noise from the buffer.

Detailed Experimental Protocol

Reagents & Equipment

- HPLC System: Gradient capability, UV/PDA detector, cooled autosampler (4°C).
- Column: 250 mm x 4.6 mm, 5 µm packing (C18 Base Deactivated).[2]

- Solvents: HPLC Grade Acetonitrile, KH_2PO_4 , KOH (45% w/w for pH adjustment).

Mobile Phase Preparation

- Solution A (Buffer): Dissolve 6.8 g of KH_2PO_4 in 900 mL water. Adjust pH to 5.0 ± 0.1 using 45% KOH. Dilute to 1000 mL. Filter through 0.45 μm nylon filter.
- Solution B (Organic): 100% Acetonitrile.

Instrument Parameters[5]

| Parameter | Setting |
|--------------------|------------------|
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 μL |
| Column Temperature | 25°C |
| Autosampler Temp | 4°C (Mandatory) |
| Detection | UV @ 230 nm |
| Run Time | 25 Minutes |

Gradient Profile

The dimer is more hydrophobic than the monomer and elutes later. A gradient is required to elute the dimer within a reasonable time while maintaining resolution from the main peak.

| Time (min) | Solution A (%) | Solution B (%) | Event |
|------------|----------------|----------------|-------------------------------------|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Monomer elution) |
| 15.0 | 60 | 40 | Linear Ramp (Elute Dimer) |
| 18.0 | 60 | 40 | Wash |
| 18.1 | 95 | 5 | Return to Initial |
| 25.0 | 95 | 5 | Re-equilibration |

Sample Preparation (The "Cold Chain" Rule)

- Diluent: Mobile Phase A (Phosphate Buffer pH 5.0). Do not use pure water, as the local pH of dissolved amoxicillin can induce degradation.
- Standard Prep: Prepare USP Amoxicillin RS at 1.0 mg/mL.
- Sample Prep:
 - Weigh sample equivalent to 1.0 mg/mL Amoxicillin.
 - Dissolve in Diluent.
 - IMMEDIATELY transfer to the HPLC autosampler pre-chilled to 4°C.
 - Inject within 1 hour of preparation.

System Suitability & Validation

To ensure the "Trustworthiness" of the data, the following criteria must be met before routine analysis.

System Suitability Criteria

- Resolution (

): > 2.0 between Amoxicillin Monomer and the nearest impurity (usually Amoxicilloic Acid or the Dimer depending on the exact column chemistry).

- Tailing Factor (

): NMT 1.5 for the Amoxicillin peak.
- Relative Retention Time (RRT):
 - Amoxicillin: 1.0
 - Amoxicilloic Acid: ~0.8 (Elutes earlier)
 - Open Ring Dimer: ~2.5 - 3.0 (Elutes later due to hydrophobicity)

Quantification Calculation

If a specific Dimer Standard is unavailable, use the "Diluted Standard" approach (assuming similar response factors at 230 nm):

- : Area of the dimer peak in the sample.
- : Area of the Amoxicillin main peak in a diluted standard (e.g., 1% concentration).
- : Dilution Factor.
- : Potency of the standard.[3]

Analytical Workflow Diagram

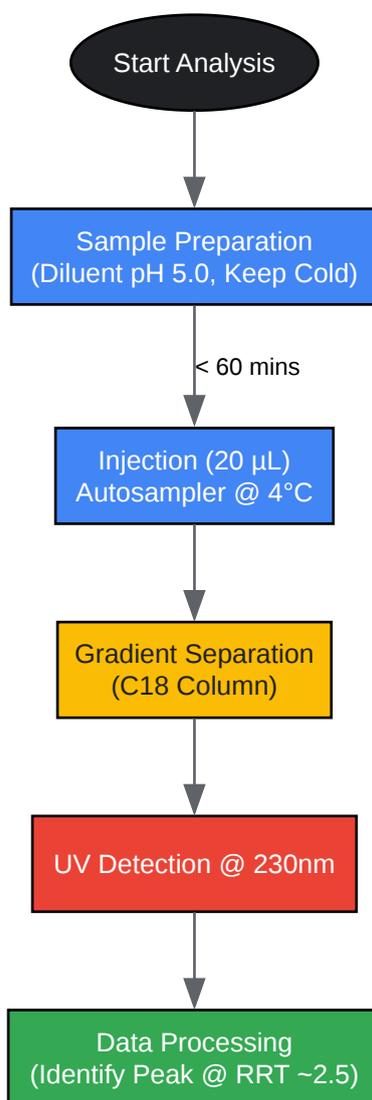


Figure 2: Analytical Workflow for Dimer Quantification

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Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |
|--------------------|--|--|
| Dimer Peak Growth | Sample sat too long or at room temp. | Enforce 4°C autosampler rule. Reinject fresh sample immediately. |
| Split Peaks | pH mismatch between diluent and MP. | Ensure Diluent is exactly Mobile Phase A (pH 5.0). |
| Ghost Peaks | Carryover from previous high-conc injection. | Add a needle wash step with 50:50 Water:ACN. |
| Drifting Retention | Column aging or ion-pairing effects. | Flush column with 60% ACN after batch. Check buffer pH. [1] [3] |

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